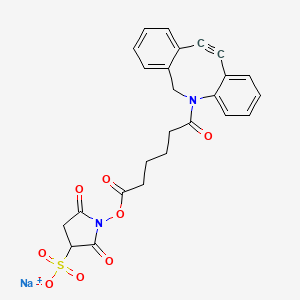

DBCO-Sulfo-NHS ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of DBCO-Sulfo-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it is crucial to prepare stock solutions immediately before use and store them under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pH, and concentration are closely monitored. The final product is purified using techniques like chromatography and crystallization to remove any impurities .

化学反应分析

Types of Reactions

DBCO-Sulfo-NHS ester primarily undergoes acylation reactions with primary amines on biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .

Common Reagents and Conditions

Reagents: Aqueous buffer or water-miscible organic solvents such as DMSO or DMF.

Conditions: The reaction is typically carried out at room temperature or on ice, with reaction times ranging from 30 minutes to several hours.

Major Products

The major product of the reaction between this compound and primary amines is a conjugated biomolecule with a DBCO moiety. This product can further react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages .

科学研究应用

Bioconjugation

DBCO-Sulfo-NHS ester is essential for linking biomolecules such as proteins or antibodies to other molecules like fluorophores or drugs. This enhances the functionality of these biomolecules in therapeutic applications.

- Case Study: In a study examining the conjugation of antibodies with oligonucleotides, DBCO was used to facilitate copper-free click chemistry reactions. The results demonstrated efficient conjugation while maintaining antibody specificity .

Drug Development

In pharmaceutical research, this compound aids in the design of targeted drug delivery systems. By conjugating drugs to specific targeting molecules, researchers can create therapies that are more effective and have reduced side effects.

- Example: Researchers have utilized DBCO to develop nanoparticles functionalized for targeted therapy in cancer treatment, enhancing the precision of drug delivery .

Diagnostics

The compound plays a crucial role in the development of diagnostic assays. It assists in attaching detection agents to biological samples, significantly improving the sensitivity and accuracy of these assays.

- Application Insight: this compound has been employed to label biomarkers in clinical samples, facilitating early detection of diseases through enhanced imaging techniques .

Nanotechnology

In nanotechnology, this compound is instrumental in the functionalization of nanoparticles. This enables their application in imaging and targeted therapy, particularly in oncology.

- Research Example: Studies have shown that nanoparticles modified with DBCO can effectively target cancer cells, allowing for precise imaging and therapeutic interventions .

Chemical Biology Research Tools

This compound serves as a valuable reagent for studying protein interactions and cellular processes through effective tagging and visualization techniques.

- Practical Use: Researchers have utilized this compound to label specific proteins within cells, enabling real-time tracking of cellular processes .

Data Table: Summary of Applications

作用机制

The mechanism of action of DBCO-Sulfo-NHS ester involves two key steps:

相似化合物的比较

Similar Compounds

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-acid

- Dibenzocyclooctyne-amine

Uniqueness

DBCO-Sulfo-NHS ester is unique due to its water solubility and ability to perform copper-free click chemistry. This makes it particularly suitable for biological applications where copper ions could be toxic. Additionally, its sulfonated form enhances its solubility in aqueous buffers, making it more versatile for various experimental conditions .

生物活性

DBCO-Sulfo-NHS ester (Dibenzocyclooctyne-sulfo-N-hydroxysuccinimide ester) is a versatile reagent widely used in bioconjugation applications due to its unique properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C25H21N2NaO8S

- CAS Number : 1400191-52-7

- Molecular Weight : 532.5 g/mol

- Solubility : Water, DMSO, DMF

- Purity : >95% (HPLC)

- Appearance : White to slightly grey crystalline

This compound operates through a copper-free click chemistry mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the selective conjugation of azides to DBCO-modified molecules without the need for copper catalysts, making it particularly useful in biological systems where copper may be toxic or interfere with cellular processes .

Reaction Overview

The reaction involves the formation of a covalent bond between the DBCO moiety and azide groups present on various biomolecules. This specificity allows for targeted labeling and tracking of proteins, antibodies, and other macromolecules in aqueous environments.

Applications in Biological Research

This compound is primarily utilized for:

- Labeling Antibodies and Proteins : It facilitates the attachment of fluorescent dyes or other labels to antibodies for imaging and therapeutic applications .

- Conjugation with Nucleic Acids : The ester can be used to modify oligonucleotides, enabling their conjugation with proteins or other biomolecules .

- Studying Cell Surface Proteins : Its water-soluble nature makes it ideal for labeling cell surface proteins without compromising cell integrity .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

- Antibody Conjugation Efficiency :

- Cell Surface Protein Labeling :

- Nucleic Acid Modifications :

Comparative Analysis of this compound with Other Reagents

| Feature | This compound | Traditional NHS Ester | Copper-Catalyzed Click Chemistry |

|---|---|---|---|

| Solubility | Water-soluble | Often requires organic solvents | Requires organic solvents |

| Biocompatibility | High | Moderate | Low (due to copper toxicity) |

| Reaction Conditions | Mild (neutral pH) | Neutral to basic pH | Requires specific conditions |

| Reaction Speed | Fast (4-17 hours) | Variable | Fast but requires copper |

属性

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。